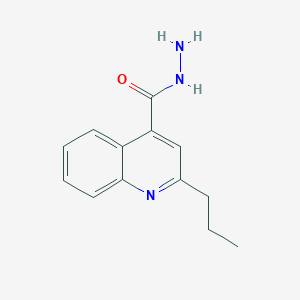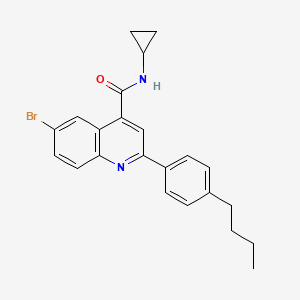![molecular formula C19H17Cl2N3O3S B4263727 2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4263727.png)
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide, commonly known as DMTB, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of DMTB is not fully understood, but it is believed to act through multiple pathways. DMTB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. These mechanisms of action suggest that DMTB may have potential as a therapeutic agent for various diseases.
Biochemical and Physiological Effects
DMTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTB inhibits the proliferation of cancer cells and induces apoptosis. DMTB has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, DMTB has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. These effects suggest that DMTB may have potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a low toxicity profile, making it a safe compound for use in research. DMTB has also been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases.
One limitation of DMTB is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects on specific pathways or diseases. In addition, DMTB has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on DMTB. One area of research could focus on elucidating its mechanism of action. This could involve studying its effects on specific pathways or diseases to better understand how it exerts its biological activities. Another area of research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy as a therapeutic agent. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans for various diseases.
Aplicaciones Científicas De Investigación
DMTB has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. DMTB has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, DMTB has been shown to have a low toxicity profile, making it a safe compound for use in research.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-3-15(27-16-10-12(20)6-9-14(16)21)17(25)22-19-24-23-18(28-19)11-4-7-13(26-2)8-5-11/h4-10,15H,3H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSJPRAGMVFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(cyclopropylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263645.png)
![1-[4-(benzyloxy)phenyl]-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4263649.png)
![2-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263654.png)
![4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4263660.png)
![N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263668.png)
![1-[4-(benzyloxy)phenyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B4263678.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)


![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B4263701.png)
![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
![2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B4263723.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263743.png)